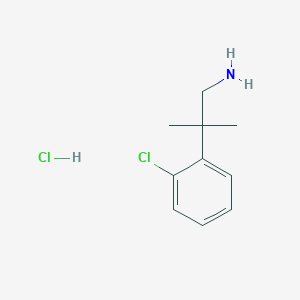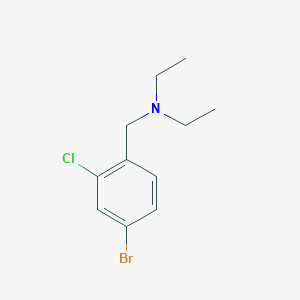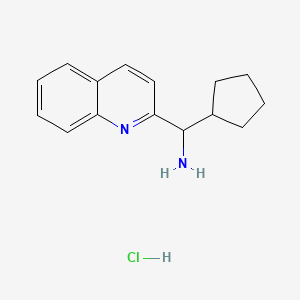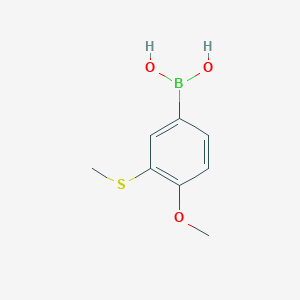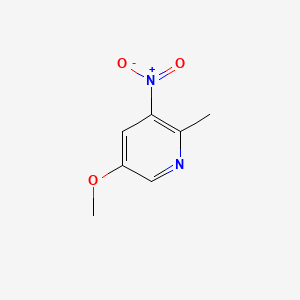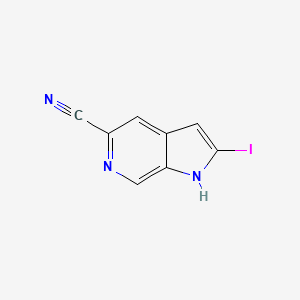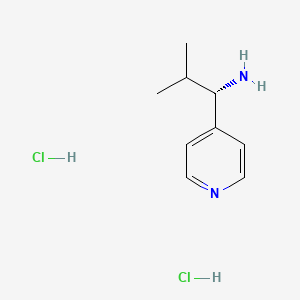
(S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride
Descripción general
Descripción
“(S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-Methyl” indicates a methyl group (CH3) attached to the second carbon of the pyridine ring. The “1-pyridin-4-YL-propylamine” suggests a propylamine group (a three-carbon chain with an amine group at the end) attached to the fourth carbon of the pyridine ring . The “dihydrochloride” indicates that the compound forms a salt with two hydrochloride ions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring and the amine group are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
-
Smart Hydrogels
- Field : Materials Science
- Application : Smart hydrogels are materials that can respond to different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli . They are used in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
- Methods : The synthesis of smart hydrogels involves fabricating hydrogels with stimuli-responsive properties that correspond to regular hydrogel attributes such as swelling, porosity, physical structure, and modulus .
- Results : The diversified properties and applications of hydrogels have resulted in thousands of research articles focusing on various aspects .
-
Oral and Throat Microbiota
- Field : Biomedicine
- Application : The balance in the composition of oral and throat microbiota is crucial. Disruption due to overgrowth of infectious biofilms may lead to severe infections and serious, systemic complications . Antiseptic agents are used to counteract such threats .
- Methods : The antimicrobial activity of a well-established drug, octenidine dihydrochloride, in a new formulation of lozenges was assessed against the biofilms formed in vitro by various pathogens .
- Results : The study assessed the metabolic activity and quantitative culturing of these biofilms exposed to the activity of octenidine in lozenges .
-
Histamine Dihydrochloride Detection
- Field : Biomedicine and Food Science
- Application : A fast and easy method to detect histamine dihydrochloride using gold nanostars in colloidal aqueous solution as a highly active SERS platform .
- Methods : This colloid was characterized with SEM and UV–Vis spectroscopy .
- Results : The paper reports the potential applications of this method in biomedicine and food science .
-
Drug Delivery Systems
- Field : Biomedical Engineering
- Application : Hydrogels have been widely used in the field of drug delivery due to their high water content, biocompatibility, and ability to respond to various stimuli .
- Methods : The drug is incorporated into the hydrogel matrix during the synthesis process. The drug is then released in a controlled manner in response to specific stimuli .
- Results : This method has been used to deliver a wide range of drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs .
-
Drug Delivery Systems
- Field : Biomedical Engineering
- Application : Hydrogels have been widely used in the field of drug delivery due to their high water content, biocompatibility, and ability to respond to various stimuli .
- Methods : The drug is incorporated into the hydrogel matrix during the synthesis process. The drug is then released in a controlled manner in response to specific stimuli .
- Results : This method has been used to deliver a wide range of drugs, including anticancer drugs, antibiotics, and anti-inflammatory drugs .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-2-methyl-1-pyridin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-3-5-11-6-4-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAESZQFXXTDZ-WWPIYYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-1-pyridin-4-YL-propylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



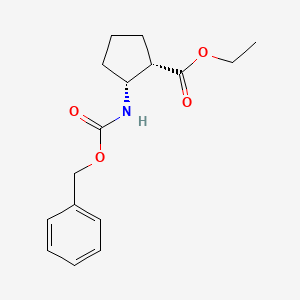
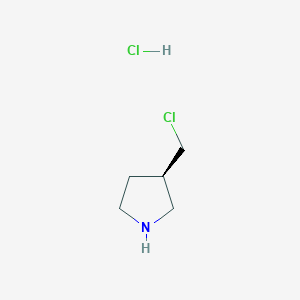

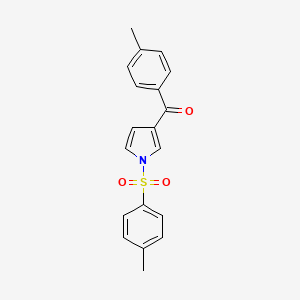
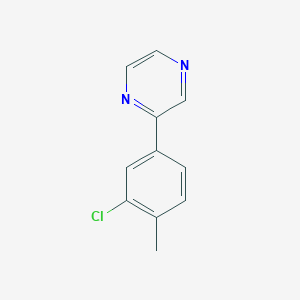
![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1431467.png)
